molecular formula C14H20N2O5 B10974977 3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10974977
M. Wt: 296.32 g/mol
InChI Key: ZRYNEBVSYYYBCZ-UHFFFAOYSA-N
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Description

3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes a morpholine ring, a carbamoyl group, and a bicyclic oxabicycloheptene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a multi-step process. One common method is the Diels-Alder reaction, which involves the reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly regioselective and can produce enantiomerically enriched derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MCPBA can produce epoxides, while reduction with LiAlH4 can yield alcohols.

Scientific Research Applications

3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The morpholine ring and carbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The bicyclic structure can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the combination of its morpholine ring, carbamoyl group, and bicyclic structure. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

3-(2-morpholin-4-ylethylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C14H20N2O5/c17-13(15-3-4-16-5-7-20-8-6-16)11-9-1-2-10(21-9)12(11)14(18)19/h1-2,9-12H,3-8H2,(H,15,17)(H,18,19)

InChI Key

ZRYNEBVSYYYBCZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2C3C=CC(C2C(=O)O)O3

Origin of Product

United States

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